4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine
Overview
Description
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine (4CPT) is an organic compound with a unique combination of properties that make it a powerful tool for scientific research. It is a small molecule with a molecular weight of 198.5 g/mol and a melting point of 180.5°C. 4CPT is a versatile compound that has been used in a variety of research applications, including organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Chemical Reactivity and Functionalization
4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)-pyrimidine shows notable reactivity when metal substituted, making it useful in organic synthesis. For instance, 5-pyrimidyllithium species demonstrate stability when flanked by electron-withdrawing substituents like trifluoromethyl and chlorine, leading to the high-yield production of 5-carboxylic acids from related pyrimidine compounds through halogen/metal permutation and carboxylation (Schlosser, Lefebvre, & Ondi, 2006).
Potential in Antiallergic Applications
Compounds derived from 4-Chloro-2-(2-pyridinyl)-pyrimidines, such as N-substituted amino derivatives, show potential antiallergic activity. These derivatives have been synthesized and tested in rats for passive cutaneous anaphylaxis, demonstrating promising results (Lesher, Singh, & Mielens, 1982).
Isotope Labeling Studies
Isotope labeling of pyrimidine derivatives, including this compound, is feasible. Tritiation at the ring by tritiated water in the presence of aluminum chloride has been successfully achieved, offering potential applications in biochemical research (Măntescu, Genunche, & Balaban, 1965).
Nonlinear Optical Applications
This compound derivatives have shown promise in nonlinear optics (NLO) fields. These derivatives demonstrate considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).
Synthesis of Bioactive Analogues
The synthesis of new trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(trifluoromethyl)pyrimidin-2(1H)-ones has been achieved. These analogues could have potential applications in the development of novel bioactive compounds (Sukach et al., 2015).
properties
IUPAC Name |
4-chloro-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-8-5-7(10(12,13)14)16-9(17-8)6-3-1-2-4-15-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRHEFXGFBGECS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462010 | |
Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
438249-84-4 | |
Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438249-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70462010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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